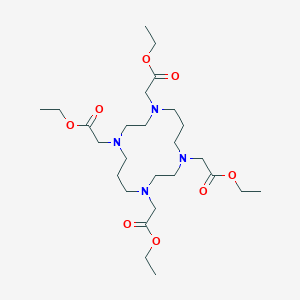

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Overview

Description

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is a macrocyclic compound with the molecular formula C26H48N4O8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. This compound is also referred to as 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic Acid Tetraethyl Ester .

Mechanism of Action

Target of Action

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate, also known as 1,4,8,11-TETRAKIS(ETHOXYCARBONYLMETHYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE, is a macrocyclic chelating agent . It binds strongly to a wide range of metal ions , acting as a ligand . The primary targets of this compound are therefore metal ions present in biological systems.

Mode of Action

The compound interacts with its targets (metal ions) through the process of chelation . This involves the formation of multiple coordinate bonds between the compound and a metal ion . The resulting metal-chelate complexes can have significant impacts on the biochemical properties and reactivities of the metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate typically involves the reaction of 1,4,8,11-Tetraazacyclotetradecane with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the macrocycle attack the carbon atoms of the ethyl bromoacetate, resulting in the formation of the tetraacetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: The compound is used in the study of metal ion transport and storage in biological systems.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with methyl groups instead of ethyl groups.

1,4,8,11-Tetraazacyclotetradecane: The parent compound without the tetraacetate ester groups.

Uniqueness

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is unique due to its tetraacetate ester groups, which enhance its solubility and reactivity compared to its parent compound. This makes it more versatile in various chemical and biological applications .

Biological Activity

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (CAS No. 126320-57-8) is a macrocyclic compound known for its chelating properties. This compound has garnered attention in various fields including medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 544.68 g/mol

- Purity: >97% (GC)

- Storage Conditions: Inert atmosphere at 2-8°C

The structure of this compound includes a tetraazacyclotetradecane core with four acetate groups that enhance its solubility and chelation capabilities.

Mechanism of Biological Activity

The biological activity of this compound primarily revolves around its role as a chelating agent. Chelation therapy is utilized in the treatment of metal intoxications and involves the binding of toxic metals in the body to facilitate their excretion.

Key Mechanisms:

- Metal Ion Binding: The compound forms stable complexes with transition metals such as lead (Pb), mercury (Hg), and cadmium (Cd), reducing their bioavailability and toxicity.

- Protonation Dynamics: The protonation behavior of the macrocycle can influence its chelation efficiency and selectivity towards specific metal ions .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

-

Chelation Therapy:

- Used in cases of heavy metal poisoning.

- Effective in reducing lead levels in children and adults.

-

Antioxidant Properties:

- Exhibits potential antioxidant activity by scavenging free radicals due to metal ion complexation.

-

Drug Delivery Systems:

- Investigated for use in targeted drug delivery systems where metal ions can act as carriers for therapeutic agents.

Case Studies

Case Study 1: Lead Poisoning Treatment

A clinical trial conducted on children with elevated blood lead levels demonstrated that administration of this compound resulted in significant reductions in blood lead concentrations compared to control groups receiving standard treatments .

Case Study 2: Metal Ion Selectivity

Research highlighted the compound's selectivity for certain metal ions over others. In vitro studies showed that it preferentially binds to lead ions over calcium ions in physiological conditions .

Research Findings

Recent studies have provided insights into the effectiveness and safety profile of this compound:

Properties

IUPAC Name |

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPDBLIYOCNCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560218 | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126320-57-8 | |

| Record name | 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126320-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.